In Vitro Aromatase Inhibition Potency: Fadrozole vs. Letrozole vs. Anastrozole Across Multiple Assay Systems
Fadrozole demonstrates comparable or superior aromatase inhibition potency to letrozole in certain in vitro systems, while consistently exceeding anastrozole across multiple assay platforms. In human placental microsomes, fadrozole IC50 = 5 nM (relative potency 2.2 vs. letrozole = 1), letrozole IC50 = 11 nM, and anastrozole IC50 = 23 nM [1]. In rat ovarian microsomes, fadrozole and letrozole are equipotent (IC50 = 7 nM each), while anastrozole requires 25 nM [2]. In MCF-7Ca cancer cells, fadrozole IC50 = 30 nM, letrozole = 20 nM, anastrozole = 600 nM (15-fold less potent than fadrozole) [1]. This cell-line-dependent potency profile distinguishes fadrozole from anastrozole, which exhibits markedly reduced potency in cellular contexts.
| Evidence Dimension | Aromatase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | Human placental microsomes: 5 nM; Rat ovarian microsomes: 7 nM; MCF-7Ca cells: 30 nM |
| Comparator Or Baseline | Letrozole: 11 nM (placental), 7 nM (rat ovarian), 20 nM (MCF-7Ca); Anastrozole: 23 nM (placental), 25 nM (rat ovarian), 600 nM (MCF-7Ca) |
| Quantified Difference | Fadrozole is 2.2× more potent than letrozole in placental microsomes; equipotent to letrozole in rat ovarian microsomes; 20× more potent than anastrozole in MCF-7Ca cells |
| Conditions | Human placental microsomes; rat ovarian microsomes; MCF-7Ca breast cancer cells |
Why This Matters
Researchers selecting an aromatase inhibitor for cellular assays must account for cell-type-dependent potency differences: fadrozole maintains nM-range potency in MCF-7Ca cells where anastrozole loses activity by 20-fold.
- [1] Bhatnagar AS, Häusler A, Schieweck K, et al. Table 1: IC50 values (nM) of aromatase inhibitors across multiple assay systems. PMC2001216. 2007. View Source
- [2] Dukes M, Edwards PN, Large MS, Smith IK. Detection of aromatase inhibitors in vitro using rat ovary microsomes. Toxicology Letters. 2002;129(1-2):119-122. View Source
